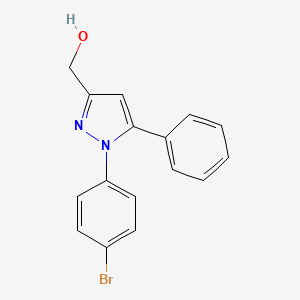
1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including antileishmanial and antimalarial properties
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction with enaminones, hydrazines, and DMSO in the presence of Selectfluor . This method provides a straightforward approach to obtaining 1,4-disubstituted pyrazoles. Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, leading to inhibition of the enzyme’s activity and subsequent disruption of the parasite’s metabolic processes . Molecular docking studies have shown that the compound fits well into the active site of the enzyme, characterized by lower binding free energy .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-3-hydroxylmethyl-5-phenyl pyrazole can be compared with other pyrazole derivatives, such as:
4-Bromo-1H-pyrazole: Used as a starting material in the synthesis of 1,4′-bipyrazoles and various pharmaceutical compounds.
Hydrazine-coupled pyrazoles: Known for their potent antileishmanial and antimalarial activities.
Pyrazoline derivatives: Exhibiting antibacterial, antifungal, and antiparasitic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H13BrN2O |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)-5-phenylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-8-15(9-7-13)19-16(10-14(11-20)18-19)12-4-2-1-3-5-12/h1-10,20H,11H2 |
InChI-Schlüssel |
XJSNUXQFCFTXSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















